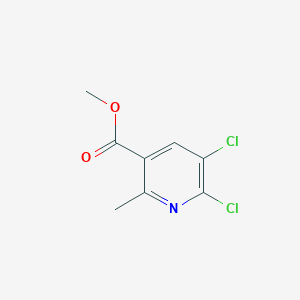![molecular formula C13H20N2O B1426417 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline CAS No. 1247834-10-1](/img/structure/B1426417.png)
4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline
Descripción general
Descripción
4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at Merck Research Laboratories. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tropane Alkaloids Intermediates : Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, key intermediates for tropane alkaloids, have been synthesized using a method starting from the N-methylpyrrolinium cation. This process highlights the significance of pyrrolidine derivatives in the synthesis of complex alkaloids (Ma et al., 2020).
Antimicrobial Activity of Substituted Anilines : Substituted anilines, derived from pyrazol-4-yl and 2H-chromene, have shown significant antibacterial and antifungal activity. This suggests potential applications of similar aniline derivatives in the development of new antimicrobial agents (Banoji et al., 2022).
Photocleavage of DNA by Silicon Phthalocyanines : Bis[(1-methylpyrrolidin-2-yl)methoxy] [phthalocyaninato] silicon compounds have been studied for their ability to bind to DNA and induce photocleavage. This demonstrates the potential use of pyrrolidine-based compounds in photodynamic therapy (Uslan & Sesalan, 2013).
Synthesis of Nitrogen-containing Heterocycles : Research shows the synthesis of various nitrogen-containing heterocycles, such as 1H-1-benzazepines, using aniline and methoxyanilines. This underscores the role of aniline derivatives in synthesizing complex organic compounds (Candeloro & Bowie, 1978).
Biological and Pharmaceutical Research
Antifungal Activities of Succinimide Derivatives : Succinimide derivatives synthesized from anilines have shown promising antifungal activities. This indicates the potential of pyrrolidine-aniline derivatives in developing antifungal agents (Cvetković et al., 2019).
Non-classical Antifolates in Cancer Research : 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines, a class of non-classical antifolates, have been synthesized and evaluated for their cytotoxicity against various human tumors. This demonstrates the role of pyrrolidine derivatives in cancer research (Huang et al., 2003).
Inhibitors of Src Kinase Activity : Optimization studies of 4-phenylamino-3-quinolinecarbonitriles have led to potent inhibitors of Src kinase activity, crucial for Src-mediated cell proliferation. This highlights the pharmaceutical applications of aniline derivatives in cancer therapy (Boschelli et al., 2001).
Analgesic Activities of Pyrrole Derivatives : Some 1,5-diaryl-3-ethoxycarbonylpyrrole derivatives, synthesized from aniline derivatives, have shown potent analgesic activity. This suggests the potential of these compounds in pain management (Demirayak et al., 2006).
Propiedades
IUPAC Name |
4-[2-(3-methylpyrrolidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHBEZCQRXWMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)
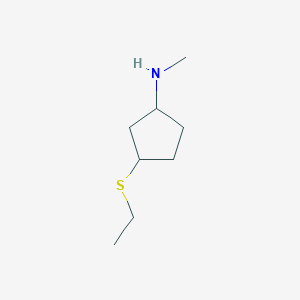
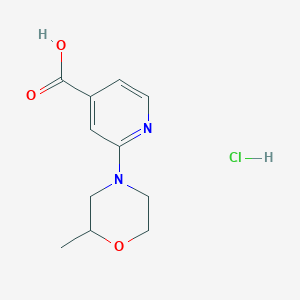
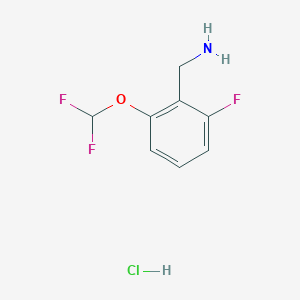
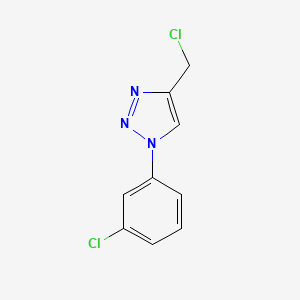
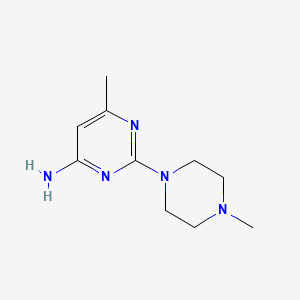
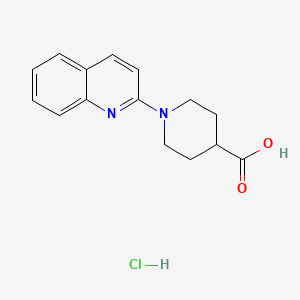
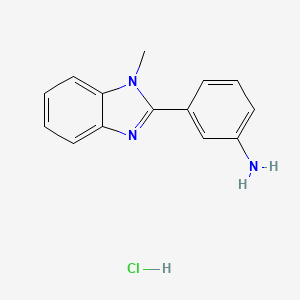
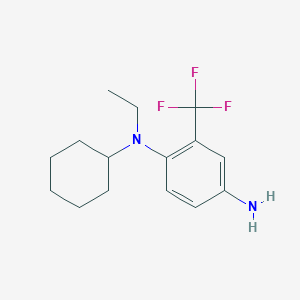
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
![3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426352.png)
![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
